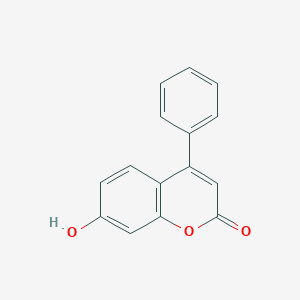

7-Hydroxy-4-phenylcoumarin

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-hydroxy-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-6-7-12-13(10-4-2-1-3-5-10)9-15(17)18-14(12)8-11/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJMJRRORVMRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10418258 | |

| Record name | 7-Hydroxy-4-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-30-8 | |

| Record name | 7-Hydroxy-4-phenylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2555-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-4-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY-4-PHENYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0487H6Q0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Hydroxy-4-phenylcoumarin: A Technical Overview for Researchers

An In-depth Guide to the Molecular Characteristics, Synthesis, and Biological Activity of a Promising Heterocyclic Compound

7-Hydroxy-4-phenylcoumarin, a member of the coumarin family of heterocyclic compounds, has garnered significant attention within the scientific community for its diverse pharmacological potential. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Properties

This compound is a solid compound with a defined molecular structure and specific physicochemical characteristics. Its fundamental properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₃ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| CAS Number | 2555-30-8 | |

| Appearance | Solid | |

| Melting Point | 248-252 °C | |

| Synonyms | 4-Phenyl-7-hydroxycoumarin, 4-Phenylumbelliferone | [1] |

Synthesis of this compound

The synthesis of 7-hydroxycoumarin derivatives is often achieved through the Pechmann condensation, a classic method in organic chemistry. While many documented protocols focus on the synthesis of the related 7-hydroxy-4-methylcoumarin, the fundamental principles of the Pechmann reaction are applicable. This reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.

Experimental Protocol: Pechmann Condensation (Adapted for this compound)

This protocol is a generalized adaptation for the synthesis of this compound. Researchers should optimize reaction conditions based on laboratory-specific equipment and safety protocols.

Materials:

-

Resorcinol

-

Ethyl benzoylacetate (β-keto ester)

-

Concentrated Sulfuric Acid (or other acid catalysts like polyphosphoric acid)

-

Ethanol

-

Ice-cold water

Procedure:

-

In a suitable reaction vessel, combine equimolar amounts of resorcinol and ethyl benzoylacetate.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the cooled mixture with constant stirring. The temperature should be carefully monitored and maintained.

-

After the addition of the catalyst, allow the reaction mixture to stir at room temperature or with gentle heating for a specified period (typically several hours) to ensure the completion of the condensation.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain purified crystals of this compound.

Workflow Diagram:

Caption: Pechmann condensation workflow for synthesis.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anticancer and antibacterial properties being of particular interest.

Anticancer and Cytotoxic Effects

Studies have shown that this compound and its derivatives possess cytotoxic activity against various human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., AGS, MGC-803, HCT-116, A-549, HepG2, HeLa)[2]

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway in Cancer Cells:

Research on coumarin derivatives suggests a primary anticancer mechanism involving the induction of apoptosis and cell cycle arrest at the G2/M phase.[2] While the precise pathway for the 4-phenyl derivative is under investigation, studies on the parent 7-hydroxycoumarin point to the activation of the caspase signaling cascade. This involves the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, and initiator caspase-8, ultimately leading to apoptosis.[3]

Caption: Proposed anticancer signaling pathway.

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. While it has shown some activity, it was found to be the lowest among a selection of other 4-phenyl hydroxycoumarins. The proposed mechanism of antibacterial action for coumarins, in general, involves the disruption of the bacterial cell membrane. This can lead to the leakage of intracellular components and inactivation of cellular enzymes.[4][5]

Experimental Protocol: Micro-well Dilution Assay for Minimal Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, E. coli)

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

This compound

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial dilution of this compound in the bacterial growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacteria.

-

Include positive (bacteria without the compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigations into its specific signaling pathways and optimization of its synthesis are crucial next steps in harnessing its full therapeutic potential.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajol.info [ajol.info]

- 4. sunankalijaga.org [sunankalijaga.org]

- 5. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin : Oriental Journal of Chemistry [orientjchem.org]

physical and chemical properties of 7-Hydroxy-4-phenylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 7-Hydroxy-4-phenylcoumarin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of key molecular pathways.

Core Physical and Chemical Properties

This compound, also known as 4-Phenylumbelliferone, is a member of the coumarin class of compounds, which are benzopyrone derivatives. It possesses a distinctive molecular architecture that contributes to its unique chemical and biological characteristics.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₃ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| CAS Number | 2555-30-8 | [1] |

| Melting Point | 248-252 °C | |

| Appearance | Solid | |

| IUPAC Name | 7-hydroxy-4-phenylchromen-2-one | [2] |

| Synonyms | 4-Phenyl-7-hydroxycoumarin, 4-Phenylumbelliferone | [2] |

Spectral Data

The spectral characteristics of this compound are crucial for its identification and structural elucidation. Key spectral data are summarized below.

| Spectral Data Type | Key Features and Observations |

| ¹H NMR | Data available, typically showing characteristic aromatic proton signals. |

| ¹³C NMR | Data available for structural confirmation.[3] |

| FT-IR (KBr Wafer) | Characteristic peaks for hydroxyl (-OH) and lactone carbonyl (C=O) functional groups are observed.[2] |

| UV-Vis | Exhibits characteristic absorbance maxima.[2] |

| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. |

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

The Pechmann condensation is a widely employed method for the synthesis of coumarins. The following protocol is a representative method for the synthesis of this compound.

Principle: The reaction involves the condensation of a phenol (resorcinol) with a β-ketoester (ethyl benzoylacetate) in the presence of an acid catalyst. The reaction proceeds through transesterification, intramolecular hydroalkylation, and dehydration to yield the final coumarin product.

Materials:

-

Resorcinol

-

Ethyl benzoylacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts like Amberlyst-15

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add a mixture of resorcinol and ethyl benzoylacetate to the cooled acid with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight.

-

Pour the reaction mixture into a beaker containing crushed ice to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Experimental Workflow:

Biological Activity and Signaling Pathways

This compound and its derivatives have been reported to exhibit a range of biological activities, including potential anticancer and anti-melanogenic effects. The biological actions of these compounds are often mediated through their interaction with key cellular signaling pathways. For instance, the structurally related 7-hydroxy-4-methylcoumarin has been shown to regulate melanogenesis through the modulation of several signaling cascades. While the specific pathways for this compound are still under investigation, a representative signaling network implicated in the action of 7-hydroxycoumarins is depicted below.

Representative Signaling Pathway

The diagram illustrates how 7-hydroxycoumarins can potentially influence multiple signaling cascades, including the MAPK, PI3K/AKT, and PKA pathways. These interactions can lead to the regulation of transcription factors that control a variety of cellular processes such as apoptosis, cell cycle progression, and melanogenesis. Notably, studies on 7-hydroxy-4-methylcoumarin have indicated its role in regulating melanogenesis through pathways involving GSK3β/β-catenin, AKT, PKA/CREB, and MAPK.[4] In contrast, this compound has been reported to have an anti-melanogenesis effect.

Conclusion

This compound is a versatile molecule with significant potential for further investigation in the fields of medicinal chemistry and drug development. This technical guide provides a foundational understanding of its properties, synthesis, and potential biological activities. The presented data and protocols are intended to facilitate future research and development efforts centered on this promising compound.

References

Spectroscopic Profile of 7-Hydroxy-4-phenylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically valuable coumarin derivative, 7-Hydroxy-4-phenylcoumarin. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound, supported by generalized experimental protocols for data acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in various research and development settings.

Chemical Structure

The foundational step in any spectroscopic analysis is the understanding of the molecule's structure. Below is a graphical representation of this compound, generated using the DOT language.

Caption: Chemical structure of this compound.

Spectroscopic Data

While direct access to the raw spectral data for this compound can be limited without specific database subscriptions, the following tables summarize the expected spectroscopic characteristics based on available information for this and structurally related compounds. The data is compiled from various sources, including the PubChem database entry for CID 5357479, which indicates the availability of spectra from commercial suppliers like Aldrich Chemical Company.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | Singlet | 1H | Ar-OH |

| ~7.4 - 7.8 | Multiplet | 5H | Phenyl-H |

| ~7.3 - 7.5 | Doublet | 1H | H-5 |

| ~6.8 - 7.0 | Doublet of Doublets | 1H | H-6 |

| ~6.7 - 6.9 | Doublet | 1H | H-8 |

| ~6.1 - 6.3 | Singlet | 1H | H-3 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 162 | C-2 (C=O) |

| ~160 - 162 | C-7 |

| ~155 - 157 | C-8a |

| ~154 - 156 | C-4 |

| ~134 - 136 | C-1' (Phenyl) |

| ~128 - 130 | C-2', C-6' (Phenyl) |

| ~127 - 129 | C-3', C-5' (Phenyl) |

| ~126 - 128 | C-4' (Phenyl) |

| ~125 - 127 | C-5 |

| ~113 - 115 | C-4a |

| ~111 - 113 | C-3 |

| ~110 - 112 | C-6 |

| ~102 - 104 | C-8 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (phenolic) |

| 1680 - 1720 | Strong | C=O stretch (lactone) |

| 1580 - 1620 | Medium-Strong | C=C stretch (aromatic and pyrone ring) |

| 1450 - 1550 | Medium | C=C stretch (aromatic) |

| 1200 - 1300 | Strong | C-O stretch (lactone) |

| 1100 - 1200 | Medium | C-O stretch (phenol) |

| 700 - 800 | Strong | C-H bend (out-of-plane, aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~320 - 340 | - | Methanol/Ethanol | π → π* transition (cinnamoyl system) |

| ~220 - 240 | - | Methanol/Ethanol | π → π* transition (aromatic system) |

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

General Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a synthesized or isolated compound like this compound is depicted in the following diagram.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is typically used.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Sample Preparation: As this compound is a solid, several methods can be employed:

-

KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This method requires minimal sample preparation.

-

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance at the λmax is within the linear range of the instrument (typically between 0.1 and 1.0).

-

Data Acquisition: The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-600 nm). The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation and analysis, it is always recommended to acquire and interpret the full spectral data under controlled experimental conditions.

An In-depth Technical Guide to 7-Hydroxy-4-phenylcoumarin as a Fluorescent Probe

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of 7-Hydroxy-4-phenylcoumarin as a versatile fluorescent probe. It is intended to serve as a technical resource for researchers and professionals in the fields of chemistry, biology, and drug development.

Core Concepts: The Power of Coumarin-Based Fluorophores

This compound belongs to the coumarin family, a class of organic compounds renowned for their strong fluorescence and utility as biological labels and sensors.[1][2][3][4] The fluorescence characteristics of these molecules can be finely tuned by chemical modifications, making them highly adaptable for various applications.[5] The hydroxyl group at the 7-position is particularly important, as its protonation state is sensitive to the local environment, influencing the molecule's fluorescent properties.

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives is well-established, often employing the Pechmann condensation. This method involves the reaction of a phenol (resorcinol in this case) with a β-keto ester (ethyl benzoylacetate) under acidic conditions. The resulting compound has a molecular formula of C₁₅H₁₀O₃ and a molecular weight of 238.24 g/mol .[6][7][8][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₃ | [6][7][8][9] |

| Molecular Weight | 238.24 g/mol | [6][7][8][9] |

| Melting Point | 248-252 °C | [6] |

| Appearance | Solid | [6] |

| CAS Number | 2555-30-8 | [6][7] |

Table 2: Photophysical Properties of 7-Hydroxycoumarin Derivatives

| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |

| 7-hydroxycoumarin derivative 7 | 355 | 455 | 0.32 | 100 | [1] |

| 6-fluoro-7-hydroxycoumarin-3-carboxylic acid hexyl amide | ~405 | Not Specified | 0.84 | Not Specified | [10] |

| 7-hydroxy-4-methylcoumarin in Methanol | 337 | 480-490 (cyan) | Not Specified | >140 | [11][12] |

| Cyclotriphosphazene substituted 7-hydroxycoumarin 7 | 344 | 502 | Not Specified | 158 | [5] |

Note: The photophysical properties are highly dependent on the solvent and specific substitutions on the coumarin core.

Experimental Protocols

Synthesis of this compound (Pechmann Condensation)

This protocol describes a general method for the synthesis of the parent compound.

Materials:

-

Resorcinol

-

Ethyl benzoylacetate

-

Concentrated sulfuric acid

-

Ethanol

-

Ice

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Stirring apparatus

Procedure:

-

Dissolve resorcinol in a minimal amount of ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid with constant stirring.

-

Add ethyl benzoylacetate dropwise to the cooled mixture.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration and wash with water.

-

Recrystallize the crude product from ethanol to obtain purified this compound.

This is a generalized procedure. For specific yields and reaction conditions, refer to detailed synthetic literature.

General Protocol for Fluorescence-Based Sensing

This protocol outlines the basic steps for using this compound or its derivatives as a fluorescent probe.

Materials:

-

Stock solution of the 7-hydroxycoumarin probe in a suitable solvent (e.g., DMSO, ethanol).

-

Buffer solution appropriate for the intended application (e.g., PBS for biological assays).

-

Analyte of interest (e.g., metal ions, enzymes, solutions of varying pH).

-

Fluorometer and cuvettes.

Procedure:

-

Prepare a dilute working solution of the fluorescent probe in the chosen buffer.

-

Record the baseline fluorescence spectrum of the probe solution.

-

Introduce the analyte to the probe solution. This can be a single addition or a titration with increasing concentrations.

-

Allow for an appropriate incubation time for the probe to interact with the analyte.

-

Record the fluorescence spectrum after the addition of the analyte.

-

Analyze the changes in fluorescence intensity or wavelength to quantify the analyte.

Applications and Signaling Pathways

pH Sensing

The fluorescence of 7-hydroxycoumarins is often pH-dependent due to the protonation/deprotonation of the 7-hydroxyl group. This property allows them to be used as pH sensors in various environments, including biological systems.

References

- 1. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

- 4. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]

- 5. Chemosensor properties of 7-hydroxycoumarin substituted cyclotriphosphazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 97% | 2555-30-8 [sigmaaldrich.com]

- 7. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 7-Hydroxy-4-phenylcoumarin in Fluorescence Quenching Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-phenylcoumarin and its derivatives represent a versatile class of fluorophores with significant applications in drug discovery and biochemical research. Their intrinsic fluorescence is sensitive to the local microenvironment, making them excellent probes for studying molecular interactions. A key application of these compounds is in fluorescence quenching assays, particularly in the format of Fluorescence Indicator Displacement (FID) assays. These assays are powerful tools for identifying and characterizing ligands that bind to specific biological targets.

This document provides detailed application notes and protocols for utilizing this compound in fluorescence quenching assays, with a specific focus on a competitive binding assay for Macrophage Migration Inhibitory Factor (MIF), a critical therapeutic target in inflammation and cancer.

Principle of the Assay

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including static quenching, where a non-fluorescent ground-state complex is formed between the fluorophore and a quencher.

In the context of a drug discovery screen, a this compound derivative can be used as a fluorescent probe that binds to a target protein. This binding event often results in the quenching of the coumarin's fluorescence. When a potential drug candidate (ligand) is introduced, it may compete with the coumarin probe for the same binding site on the target protein. If the ligand binds to the target, it displaces the coumarin probe, leading to a restoration of fluorescence. This increase in fluorescence signal is directly proportional to the binding affinity of the test compound.

Key Applications

-

High-Throughput Screening (HTS): FID assays using this compound are readily adaptable to HTS formats for the rapid screening of large compound libraries to identify potential drug candidates.

-

Binding Affinity Determination: These assays can be used to determine the binding constants (e.g., Ki, Kd) of unlabelled compounds that compete with the fluorescent probe.

-

Mechanism of Action Studies: Elucidating competitive binding mechanisms and identifying allosteric modulators.

Data Presentation

Table 1: Fluorescence Properties of a this compound Derivative for MIF Binding Assay

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 355 nm | [1][2] |

| Emission Wavelength (λem) | 455 nm | [1][2] |

| Stokes Shift | 100 nm | [1][2] |

| Quantum Yield (Φ) | 0.32 | [1][2] |

Table 2: Binding and Inhibition Constants for a this compound Probe with MIF

| Parameter | Value | Method | Reference |

| Inhibition Constant (Ki) | 18 ± 1 nM | Tautomerase Activity Assay | [1][2] |

| Binding Constant (Ks) | 16 ± 3 nM | Fluorescence Quenching | [1][2] |

Experimental Protocols

Protocol 1: Direct Fluorescence Quenching Assay to Determine Probe-Target Interaction

This protocol details the steps to characterize the direct binding and quenching of a this compound probe upon interaction with its target protein (e.g., MIF).

Materials:

-

This compound derivative (e.g., the specific inhibitor "7" from Jankauskas et al., 2020)

-

Recombinant target protein (e.g., Macrophage Migration Inhibitory Factor, MIF)

-

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Black, flat-bottom 96-well or 384-well microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the this compound probe (e.g., 10 mM in DMSO).

-

Prepare a working solution of the probe by diluting the stock solution in Assay Buffer to a final concentration of 100 nM (for a 50 nM final concentration in the assay).

-

Prepare serial dilutions of the target protein (MIF) in Assay Buffer. A typical concentration range would be from 12.5 nM to 200 nM.

-

Add 50 µL of the 100 nM probe working solution to each well of the microplate.

-

Add 50 µL of the target protein dilutions to the respective wells. For a negative control, add 50 µL of Assay Buffer.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the coumarin probe (e.g., Ex/Em = 355/455 nm).

-

Data Analysis: Plot the fluorescence intensity as a function of the target protein concentration. The quenching of fluorescence indicates binding. The binding constant (Ks) can be determined by fitting the data to a suitable binding isotherm model.

Protocol 2: Competitive Fluorescence Indicator Displacement (FID) Assay for Screening Compound Libraries

This protocol outlines the procedure for a competitive binding assay to screen for compounds that displace the this compound probe from the target protein.

Materials:

-

This compound probe

-

Recombinant target protein (MIF)

-

Test compounds dissolved in DMSO

-

Assay Buffer: PBS, pH 7.4 (with 10% (v/v) DMSO for compound dilutions)

-

Black, flat-bottom 96-well or 384-well microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the this compound probe (e.g., 10 mM in DMSO).

-

Prepare a working solution of the probe at twice the final desired concentration (e.g., 100 nM for a 50 nM final concentration).

-

Prepare a working solution of the target protein (MIF) at twice the final desired concentration (e.g., 200 nM for a 100 nM final concentration).

-

Prepare serial dilutions of the test compounds in Assay Buffer containing a final concentration of 10% DMSO.

-

In a 96-well plate, add 50 µL of the target protein working solution to each well.

-

Add 50 µL of the test compound dilutions to the respective wells. For positive control (maximum quenching), add 50 µL of Assay Buffer with 10% DMSO. For negative control (no quenching), add 50 µL of Assay Buffer with 10% DMSO and no target protein.

-

Incubate for 15 minutes at room temperature.

-

Add 50 µL of the probe working solution to all wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/455 nm).

-

Data Analysis: The percent displacement can be calculated using the following formula: % Displacement = [(F_sample - F_min) / (F_max - F_min)] * 100 Where:

-

F_sample is the fluorescence of the well with the test compound.

-

F_min is the fluorescence of the well with the probe and target protein (maximum quenching).

-

F_max is the fluorescence of the well with only the probe (no quenching). The IC50 values for hit compounds can be determined by plotting the percent displacement against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a crucial role in the inflammatory response and tumorigenesis. It exerts its effects primarily through binding to the cell surface receptor CD74, which then recruits co-receptors such as CD44 to initiate downstream signaling cascades.[3][4][5] These pathways include the activation of the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and inflammation.[3][5]

Caption: MIF signaling pathway and assay principle.

Experimental Workflow

The experimental workflow for a competitive fluorescence quenching assay involves a series of steps from reagent preparation to data analysis. This systematic approach ensures the reliability and reproducibility of the results.

Caption: Workflow for a competitive fluorescence quenching assay.

Logical Relationship of the Assay

The core of the fluorescence indicator displacement assay is the competitive binding between the fluorescent probe and a test compound for the target protein. The resulting change in fluorescence is the readout for the binding event.

Caption: Logical relationship in a fluorescence displacement assay.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 5. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development of a 7-Hydroxy-4-phenylcoumarin based MIF Binding Assay

For Research Use Only.

Introduction

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine involved in a wide range of inflammatory and autoimmune diseases, as well as cancer.[1] Its unique tautomerase enzymatic activity, though not fully understood in its biological context, provides a druggable active site for the development of small molecule inhibitors.[2][3] 7-hydroxycoumarins are a class of fluorescent compounds that have shown potential as scaffolds for MIF inhibitors.[2][4] Their intrinsic fluorescence provides a valuable tool for developing binding assays to screen for and characterize new MIF-targeted therapeutics.[2]

This application note describes the development and protocol for a competitive binding assay utilizing a 7-Hydroxy-4-phenylcoumarin derivative as a fluorescent probe for the MIF tautomerase active site. The assay is based on the principle of fluorescence quenching, where the binding of the fluorescent coumarin derivative to MIF results in a decrease in its fluorescence intensity.[2] This allows for a competitive format where the displacement of the fluorescent probe by a test compound results in the restoration of fluorescence, enabling the determination of the test compound's binding affinity.

Principle of the Assay

The assay is designed as a fluorescence intensity-based competition assay. A specific 7-hydroxycoumarin derivative with high affinity for the MIF tautomerase active site serves as the fluorescent probe.[2] When the probe is bound to MIF, its fluorescence is quenched. In a competitive binding experiment, a potential inhibitor is introduced, which competes with the fluorescent probe for binding to the MIF active site. If the test compound binds to MIF, it displaces the fluorescent probe, leading to an increase in fluorescence intensity. The degree of fluorescence restoration is proportional to the amount of displaced probe and is therefore indicative of the binding affinity of the test compound.

Materials and Reagents

-

Recombinant Human MIF: Purified and validated for activity.

-

This compound Probe: A high-affinity fluorescent 7-hydroxycoumarin derivative for MIF. A specific example is the derivative reported in literature with a high binding affinity (Ki = 18 ± 1 nM).[2]

-

Test Compounds: Small molecule inhibitors to be tested.

-

Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

-

DMSO: For dissolving test compounds.

-

96-well or 384-well black, flat-bottom plates: Low-binding surface recommended.

-

Fluorescence plate reader: With excitation and emission wavelengths suitable for the chosen coumarin probe (e.g., Ex/Em = 355/455 nm).[2]

Quantitative Data Summary

The following table summarizes the binding affinities of selected MIF inhibitors, providing a reference for comparison of newly identified compounds.

| Compound Class | Compound Name/Identifier | Assay Type | Binding Affinity (IC50, Ki, Kd) | Reference |

| 7-Hydroxycoumarin Derivative | Compound 7 (in source) | Fluorescence Quenching | Ki = 18 ± 1 nM | [2] |

| Isocoumarin | SCD-19 | Tautomerase Inhibition | Ki = 32 µM | [5] |

| Imidazopyrimidine | MIF-IN-6 | Tautomerase Inhibition | IC50 = 1.4 µM, Ki = 0.96 µM | [6] |

| Phenylpyrimidine | 4-IPP | Tautomerase Inhibition | Irreversible Inhibitor | [6] |

| Isoxazole | ISO-1 | Tautomerase Inhibition | IC50 = 7 µM | [6] |

| Natural Ligand | Soluble CD74 (sCD74) | Surface Plasmon Resonance | Kd = ~9 nM | [7] |

Experimental Protocols

Protocol 1: Fluorescence Quenching Based Competitive Binding Assay

This protocol is adapted from established methods for a competitive fluorescence intensity-based assay.[2]

1. Reagent Preparation:

- MIF Stock Solution: Prepare a stock solution of recombinant human MIF in assay buffer. The final concentration in the assay will be optimized, but a starting point is 200 nM.[2]

- Fluorescent Probe Stock Solution: Dissolve the this compound probe in DMSO to create a high-concentration stock (e.g., 10 mM). Further dilute in assay buffer to a working concentration (e.g., 200 nM).[2]

- Test Compound Stock Solutions: Dissolve test compounds in 100% DMSO to create stock solutions (e.g., 10 mM). Prepare a serial dilution of each test compound in assay buffer containing a final DMSO concentration of 10% (v/v).[2]

2. Assay Procedure (96-well format): a. To each well of a black 96-well plate, add 100 µL of the MIF working solution (e.g., 200 nM in PBS, pH 7.4).[2] b. Add 50 µL of the serially diluted test compound solutions to the respective wells. For positive control (maximum quenching), add 50 µL of assay buffer with 10% DMSO. For negative control (no quenching), add 50 µL of assay buffer with 10% DMSO to wells without MIF. c. Incubate the plate at room temperature for 10 minutes to allow for compound binding to MIF.[2] d. Add 50 µL of the fluorescent probe working solution (e.g., 200 nM in PBS, pH 7.4) to all wells.[2] e. Incubate the plate for an additional 10 minutes at room temperature, protected from light. f. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/455 nm).[2]

3. Data Analysis: a. Subtract the background fluorescence (wells with only assay buffer). b. The percent inhibition (or percent displacement) can be calculated using the following formula: % Inhibition = [(Fluorescence_sample - Fluorescence_max_quenching) / (Fluorescence_no_quenching - Fluorescence_max_quenching)] * 100 c. Plot the percent inhibition against the logarithm of the test compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test compound.[8]

Protocol 2: Alternative Method - Fluorescence Polarization (FP) Assay

Fluorescence Polarization is another powerful technique to study protein-ligand interactions. This is a hypothetical protocol, as the primary reference focuses on fluorescence quenching.

1. Reagent Preparation:

- MIF Stock Solution: Prepare as in Protocol 1.

- Fluorescent Probe (Tracer) Stock Solution: The this compound probe would be used as the tracer. Prepare a concentrated stock in DMSO and dilute to a working concentration in assay buffer. The optimal tracer concentration needs to be determined empirically but should be low (e.g., 1-10 nM) and provide a stable and robust fluorescence signal.

- Test Compound Stock Solutions: Prepare as in Protocol 1.

2. Assay Development - Tracer Concentration and MIF Titration: a. Determine Optimal Tracer Concentration: Serially dilute the fluorescent tracer in assay buffer in a black microplate. Measure fluorescence polarization at each concentration. Select the lowest concentration that gives a stable and high signal-to-noise ratio. b. MIF Saturation Binding: To determine the dissociation constant (Kd) of the tracer and the optimal MIF concentration for the competition assay, perform a saturation binding experiment. Keep the tracer concentration constant (at the optimal level determined above) and titrate in increasing concentrations of MIF. Measure the fluorescence polarization at each MIF concentration. The data should yield a sigmoidal binding curve from which the Kd can be determined. A suitable MIF concentration for the competition assay is typically at or near the Kd value.

3. Competitive FP Assay Procedure: a. In a black microplate, add the assay buffer, the fluorescent tracer at its optimal concentration, and the test compound at various concentrations. b. Initiate the binding reaction by adding MIF at its predetermined optimal concentration. c. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light. d. Measure the fluorescence polarization using a plate reader equipped with polarizers.

4. Data Analysis: a. The data is typically plotted as millipolarization (mP) units versus the logarithm of the test compound concentration. b. Fit the data to a competitive binding model to determine the IC50 of the test compound.

Visualizations

References

- 1. research.rug.nl [research.rug.nl]

- 2. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IC50 - Wikipedia [en.wikipedia.org]

Application of 7-Hydroxy-4-phenylcoumarin in Cancer Cell Proliferation Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-phenylcoumarin, a member of the coumarin family of compounds, has garnered significant interest in oncological research due to its demonstrated anti-proliferative and pro-apoptotic effects on various cancer cell lines. This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound and its derivatives in cancer cell proliferation assays. The information compiled herein is intended to guide researchers in designing and executing robust experiments to evaluate the anti-cancer potential of these compounds.

Data Presentation: Summary of In Vitro Efficacy

The cytotoxic effects of this compound and its derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells, are summarized in the table below. This data provides a comparative overview of the potency of these compounds across different cancer types.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound derivative (4d) | AGS (gastric) | 2.63 ± 0.17 | [1] |

| 7-Hydroxycoumarin | SKOV3/CIS (cisplatin-resistant ovarian) | 12 | [2] |

| 7-Hydroxy-4-methylcoumarin derivative (4) | HL-60 (leukemia) | 8.09 | [3][4] |

| 7-Hydroxy-4-methylcoumarin derivative (4) | MCF-7 (breast) | 3.26 | [3] |

| 7-Hydroxy-4-methylcoumarin derivative (4) | A549 (lung) | 9.34 | [3] |

| 7-Hydroxy-4-methylcoumarin derivative (8b) | HepG2 (liver) | 13.14 | [3][4] |

| 7-Hydroxy-4-methylcoumarin derivative (8b) | MCF-7 (breast) | 7.35 | [3] |

| 7-Hydroxy-4-methylcoumarin derivative (8b) | A549 (lung) | 4.63 | [3] |

Experimental Protocols

A fundamental technique to assess the effect of this compound on cancer cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol: MTT Assay for Cell Proliferation

1. Materials:

-

This compound (or derivative)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., SDS-HCl)[5]

-

96-well cell culture plates

-

Microplate reader

2. Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[5]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5]

-

Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6] In many cancers, this pathway is aberrantly activated. Certain 7-hydroxycoumarin derivatives have been shown to inhibit this pathway, leading to a decrease in cancer cell proliferation.[4]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Induction of Apoptosis via the Caspase-Dependent Pathway

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. 7-Hydroxycoumarin has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade.[2] Caspases are a family of proteases that, once activated, execute the apoptotic process.

Caption: Induction of apoptosis through the caspase-dependent pathway by 7-Hydroxycoumarin.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-proliferative effects of this compound.

Caption: Standard experimental workflow for assessing cell proliferation using the MTT assay.

Conclusion

This compound and its derivatives represent a promising class of compounds for anti-cancer drug development. The protocols and data presented in this document provide a framework for the continued investigation of their efficacy and mechanisms of action. Rigorous and standardized experimental approaches are essential for accurately characterizing the therapeutic potential of these molecules.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajol.info [ajol.info]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilizing 7-Hydroxycoumarin Derivatives as Fluorescent Probes for Human Serum Albumin's Sudlow Site I

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Serum Albumin (HSA) is a critical plasma protein responsible for the transport of a wide array of endogenous and exogenous compounds, including many therapeutic drugs.[1] The binding of drugs to HSA significantly influences their pharmacokinetic and pharmacodynamic profiles. HSA possesses two primary drug-binding sites, known as Sudlow site I and Sudlow site II.[2] Sudlow site I, located in subdomain IIA, typically binds bulky heterocyclic anionic drugs such as warfarin and phenylbutazone.[2]

Fluorescent probes are invaluable tools for characterizing drug-protein interactions. 7-Hydroxycoumarin derivatives are a class of fluorophores that have been explored for their potential as probes for HSA due to their sensitivity to the microenvironment. This application note details the use of a 7-hydroxycoumarin derivative as a fluorescent probe to characterize ligand binding to Sudlow site I of HSA.

While the specific use of 7-Hydroxy-4-phenylcoumarin as a dedicated probe for Sudlow site I is not extensively documented in peer-reviewed literature, this note will provide a comprehensive protocol using the well-studied analogue, 7-hydroxy-4-methylcoumarin, as a representative example. It is important to note that while 7-hydroxy-4-methylcoumarin does compete with warfarin (a classic Sudlow site I marker), some studies suggest this competition may be for only a portion of the binding site, indicating it may not be a perfect probe for the entire site.[3][4] Therefore, careful validation and interpretation are essential when using this and similar coumarin derivatives. Another study has also indicated that some 7-hydroxycoumarin derivatives may bind to subdomains IIIA and IIIB (Sudlow site II).[1]

This document provides detailed protocols for fluorescence titration to determine binding affinity and a competitive binding assay to establish site specificity.

Data Presentation

The following tables summarize typical quantitative data obtained from fluorescence spectroscopy experiments for the interaction of 7-hydroxycoumarin derivatives with Human Serum Albumin.

Table 1: Binding Constants of 7-Hydroxycoumarin Derivatives to HSA

| Compound | Binding Constant (K_a) (M⁻¹) | Stoichiometry (n) | Reference |

| 7-hydroxycoumarin derivative 1 | 4.6 (± 0.01) x 10⁴ | ~0.9 | [5] |

| 7-hydroxycoumarin derivative 2 | 1.3 (± 0.01) x 10⁴ | ~0.5 | [5] |

| 7-hydroxycoumarin derivative 3 | 7.9 (± 0.01) x 10⁴ | ~0.9 | [5] |

| 4-hydroxycoumarin | 5.5 x 10⁴ | Not Specified | [3] |

| 7-hydroxy-4-methylcoumarin | High-affinity site: Not explicitly stated, but competes with warfarin | ~1 | [3][4] |

Table 2: Fluorescence Properties of 7-Hydroxy-4-methylcoumarin

| Property | Value | Solvent/Conditions | Reference |

| Excitation Maxima (λ_ex) | 275 nm, 337 nm, 365 nm | Methanol | [6][7] |

| Emission Maxima (λ_em) | ~480-490 nm (cyan fluorescence) | Methanol | [6] |

| HSA-bound Emission | A blue shift is generally observed upon binding to the hydrophobic pocket of a protein. | Aqueous Buffer | [5] |

Experimental Protocols

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol describes a common method for the synthesis of 7-hydroxy-4-methylcoumarin.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ethanol

-

Ice-cold water

-

Beakers, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

-

In a beaker placed in an ice bath, slowly add a measured amount of concentrated sulfuric acid or polyphosphoric acid.

-

In a separate beaker, dissolve resorcinol in ethyl acetoacetate.

-

Slowly add the resorcinol/ethyl acetoacetate mixture to the cooled acid with constant stirring.

-

After the addition is complete, continue stirring for a specified time (e.g., 10 minutes for H₂SO₄, or heat at 75-80°C for 20 minutes for PPA).[4]

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the pale-yellow precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 7-hydroxy-4-methylcoumarin.

Fluorescence Titration Assay to Determine Binding Affinity

This protocol details the procedure to determine the binding constant of 7-hydroxy-4-methylcoumarin to HSA.

Materials:

-

Human Serum Albumin (fatty acid-free)

-

7-hydroxy-4-methylcoumarin

-

Phosphate buffer (e.g., 100 mM, pH 7.2)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of HSA (e.g., 1 mM) in phosphate buffer. Determine the exact concentration spectrophotometrically using an extinction coefficient of 35,700 M⁻¹cm⁻¹ at 280 nm.

-

Prepare a stock solution of 7-hydroxy-4-methylcoumarin (e.g., 10 mM) in a suitable solvent like ethanol or DMSO, and then prepare a working stock in phosphate buffer.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer (e.g., 337 nm) and record the emission spectrum (e.g., from 350 nm to 600 nm).

-

To a quartz cuvette, add a fixed concentration of HSA (e.g., 2 µM) in phosphate buffer.

-

Record the initial fluorescence spectrum of HSA alone (if monitoring intrinsic tryptophan fluorescence) or the buffer blank if monitoring the probe's fluorescence.

-

Incrementally add small aliquots of the 7-hydroxy-4-methylcoumarin working solution to the HSA solution.

-

After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect if necessary.

-

Plot the change in fluorescence intensity (ΔF = F - F₀) at the emission maximum as a function of the ligand concentration.

-

To determine the binding constant (K_a) and the number of binding sites (n), the data can be analyzed using the Stern-Volmer equation or by fitting to a suitable binding model (e.g., using a double logarithmic plot).[8]

-

Competitive Binding Assay for Sudlow Site I Specificity

This protocol is used to confirm that 7-hydroxy-4-methylcoumarin binds to Sudlow site I by using a known site I ligand, such as warfarin, as a competitor.

Materials:

-

HSA, 7-hydroxy-4-methylcoumarin, and buffer as in the titration assay.

-

Warfarin (or another known Sudlow site I ligand).

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of HSA, 7-hydroxy-4-methylcoumarin, and warfarin in the appropriate buffer.

-

-

Fluorescence Measurement:

-

Prepare a solution containing a fixed concentration of HSA and 7-hydroxy-4-methylcoumarin (at a ratio that gives a significant fluorescence signal, e.g., 1:1 molar ratio).

-

Record the fluorescence emission spectrum of this complex.

-

Incrementally add aliquots of the warfarin stock solution to the HSA-probe complex.

-

After each addition, mix and equilibrate before recording the fluorescence spectrum.

-

-

Data Analysis:

-

Observe the change in the fluorescence intensity of the 7-hydroxy-4-methylcoumarin upon the addition of warfarin. A decrease in the probe's fluorescence intensity indicates that warfarin is displacing it from the binding site.

-

The data can be used to calculate the binding affinity of the competitor.

-

Visualizations

References

- 1. Binding and molecular dynamics studies of 7-hydroxycoumarin derivatives with human serum albumin and its pharmacological importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EVALUATION OF ALTERNATIVES TO WARFARIN AS PROBES FOR SUDLOW SITE I OF HUMAN SERUM ALBUMIN CHARACTERIZATION BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Evaluation of Alternatives to Warfarin as Probes For Sudlow Site I of" by K.S. Joseph, Annette C Moser et al. [digitalcommons.unl.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis and characterization of 7-hydroxy-4-methylcoumarin and the investigation of the fluorescence properties of its 7-hydroxy-4-methylcoumarin-chitosan films (Journal Article) | OSTI.GOV [osti.gov]

- 8. ijper.org [ijper.org]

Application Notes & Protocols for Cytotoxicity Screening of 7-Hydroxy-4-Phenylcoumarin Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Hydroxy-4-phenylcoumarin derivatives are a class of synthetic or naturally derived compounds that have garnered significant interest in drug discovery due to their wide range of biological activities, including potential as anticancer agents.[1][2] These compounds have been reported to induce cytotoxicity in various cancer cell lines, potentially through mechanisms such as the inhibition of signaling pathways like PI3K/AKT and the induction of apoptosis.[3][4] This document provides detailed protocols for the initial cytotoxicity screening of novel this compound derivatives to evaluate their potential as therapeutic agents. The described assays—MTT, LDH, and Annexin V-FITC/PI—are standard methods to assess cell viability, membrane integrity, and apoptosis, respectively.

Data Presentation: Cytotoxicity of Coumarin Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected this compound and other coumarin derivatives against various human cancer cell lines, as reported in the literature.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS | 2.63 ± 0.17 | [5] |

| Compound 4 (7-hydroxyl-3,6,8-tribromo-4-methylcoumarin) | HL60 | 8.09 | [3] |

| Compound 4 | MCF-7 | 3.26 | [3] |

| Compound 4 | A549 | 9.34 | [3] |

| Compound 8b | HepG2 | 13.14 | [3] |

| Coumarin-3-(4-methoxyphenyl)acrylamide 6e | HepG2 | 1.88 | [6] |

| Coumarin-3-(3,4-dimethoxyphenyl)acrylamide 6f | HepG2 | 4.14 | [6] |

| 5-Fluorouracil (Reference Drug) | HepG2 | 7.18 | [6] |

| 4,7-dihydroxycoumarin-based acryloylcyanohydrazone derivative 117 | A549 | 4.31 ± 0.04 | |

| 4,7-dihydroxycoumarin-based acryloylcyanohydrazone derivative 117 | HeLa | 5.14 ± 0.16 | |

| 4,7-dihydroxycoumarin-based acryloylcyanohydrazone derivative 117 | SKNSH | 6.09 ± 0.32 | |

| 4,7-dihydroxycoumarin-based acryloylcyanohydrazone derivative 117 | MCF-7 | 3.42 ± 0.52 |

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan, and the amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

-

This compound derivatives

-

Human cancer cell line (e.g., HeLa, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]

-

96-well microplates

-

Microplate reader

Protocol for Adherent Cells:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, carefully aspirate the medium containing the compounds.[9]

-

Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[9]

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing formazan crystals to form.[9]

-

Carefully remove the MTT solution.[9]

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[7][9]

-

Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[13]

Materials:

-

Treated cells in a 96-well plate (as prepared in the MTT assay protocol)

-

LDH cytotoxicity detection kit (e.g., from Promega, Abcam, or similar suppliers)

-

96-well assay plates

-

Microplate reader

Protocol:

-

Prepare cells and treat them with the this compound derivatives in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[14]

-

After the incubation period, centrifuge the plate at approximately 1000 RPM for 5 minutes.[14]

-

Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new 96-well assay plate.[12][14]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[13]

-

Add the reaction mixture (e.g., 100 µL) to each well of the assay plate containing the supernatant.[14]

-

Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes), protected from light.[14]

-

Add a stop solution (if required by the kit) to each well.[11]

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[11][12]

-

Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

-

Treated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in a suitable culture vessel (e.g., T25 flask or 6-well plate) and treat with the this compound derivatives for the desired time.[15]

-

Harvest the cells, including any floating cells from the supernatant, by centrifugation.[15]

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry immediately (within 1 hour).

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and quadrants.[15]

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for cytotoxicity screening of this compound derivatives.

Potential Signaling Pathway Diagram: PI3K/AKT Pathway Inhibition

Caption: Potential mechanism of action via PI3K/AKT pathway inhibition.

References

- 1. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agent ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06644D [pubs.rsc.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 12. LDH Cytotoxicity Assay [bio-protocol.org]

- 13. LDH cytotoxicity assay [protocols.io]

- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 7-Hydroxy-4-Phenylcoumarin-Triazole Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 7-hydroxy-4-phenylcoumarin-triazole conjugates, a class of compounds with significant potential in medicinal chemistry, particularly as anticancer agents. The protocols detailed below are based on established synthetic methodologies, including the Pechmann condensation for the coumarin core synthesis, subsequent propargylation, and the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for the final conjugation step.

Introduction

Coumarins are a well-known class of heterocyclic compounds exhibiting a wide range of biological activities.[1] The this compound scaffold, in particular, has been a focal point for the development of novel therapeutic agents. The conjugation of this coumarin core with a 1,2,3-triazole ring via "click" chemistry has emerged as a powerful strategy in drug discovery.[2] This approach allows for the modular assembly of diverse molecular architectures, leading to the rapid generation of compound libraries for biological screening. The resulting conjugates have demonstrated promising anticancer properties, often inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][3]

This document outlines the detailed experimental procedures for the synthesis of a representative this compound-triazole conjugate. It also includes tabulated quantitative data from the literature to provide context on expected yields and biological activities.

Overall Synthetic Scheme

The synthesis of this compound-triazole conjugates can be summarized in a three-step process. The general workflow is depicted below.

Caption: General workflow for the synthesis of this compound-triazole conjugates.

Experimental Protocols

Materials and General Methods: